Cas no 287937-12-6 (Virodhamine)

Virodhamine 化学的及び物理的性質
名前と識別子
-
- 5,8,11,14-Eicosatetraenoicacid, 2-aminoethyl ester, (5Z,8Z,11Z,14Z)-
- 2-aminoethyl icosa-5,8,11,14-tetraenoate
- VIRODHAMINE
- O-(2-AMinoethyl)-5Z,8Z,11Z,14Z-eicosatetraenoate
- MS-25351
- Q4463
- (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid 2-amino-ethyl ester
- BDBM50171285
- 2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- O-AEA
- AKOS024456673
- 5,8,11,14-Eicosatetraenoic acid, 2-aminoethyl ester, (5Z,8Z,11Z,14Z)-
- SCHEMBL395796
- Arachidonic acid (2-aminoethyl) ester
- O-arachidonoyl ethanolamine
- 2-aminoethyl (5Z, 8Z, 11Z, 14Z)-icosa-5, 8, 11, 14-tetraenoate
- F82263
- CS-0065429
- O-Arachidonoylethanolamine
- CHEBI:183424
- 2-aminoethyl-5Z,8Z,11Z,14Z-eicosatetraenoate
- HY-116418
- GTPL5554
- LMFA00000014
- CHEMBL187349
- NCGC00162430-01
- NCGC00162430-02
- Arachidonic Acid-(2-aminoethyl)-ester
- DLHLOYYQQGSXCC-DOFZRALJSA-N
- 287937-12-6
- DTXSID601018179
- (2-Aminoethyl) 5Z,8Z,11Z,14Z-eicosatetraen ester
- DA-68603
- DTXCID901476417
- Virodhamine; 5,8,11,14-Eicosatetraenoic acid, 2-aminoethyl ester, (5Z,8Z,11Z,14Z)- (9CI, ACI); Virodhamine; O-Arachidonoyl ethanolamine; (5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic acid 2-aminoethyl ester
- DB-251331
- 2-Aminoethyl (5z,8z,11z,14z)-5,8,11,14-icosatetraenoate
- O-arachidonyl ethanol amine
- Virodhamine
-
- インチ: InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6+,10-9+,13-12+,16-15+
- InChIKey: DLHLOYYQQGSXCC-CGRWFSSPSA-N
- SMILES: CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(OCCN)=O
計算された属性
- 精确分子量: 347.28200
- 同位素质量: 347.282429423g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 17
- 複雑さ: 408
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 5.7
じっけんとくせい
- PSA: 52.32000
- LogP: 6.33430
Virodhamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | V673913-10mg |
Virodhamine |
287937-12-6 | 10mg |
130.00 | 2021-07-15 | ||
TRC | V673913-100mg |
Virodhamine |
287937-12-6 | 100mg |
1155.00 | 2021-07-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204383A-25mg |
Virodhamine, |
287937-12-6 | 25mg |
¥7521.00 | 2023-09-05 | ||
TRC | V673913-5mg |
Virodhamine |
287937-12-6 | 5mg |
80.00 | 2021-07-15 | ||
Ambeed | A831315-25mg |
2-Aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
287937-12-6 | 95% | 25mg |
$297.0 | 2025-02-27 | |
Ambeed | A831315-100mg |
2-Aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
287937-12-6 | 95% | 100mg |
$856.0 | 2025-02-27 | |
TRC | V673913-50mg |
Virodhamine |
287937-12-6 | 50mg |
605.00 | 2021-07-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204383-5 mg |
Virodhamine, |
287937-12-6 | 5mg |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204383A-25 mg |
Virodhamine, |
287937-12-6 | 25mg |
¥7,521.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204383-5mg |
Virodhamine, |
287937-12-6 | 5mg |
¥2256.00 | 2023-09-05 |
Virodhamine 関連文献
-
Sharon M. Sagnella,Charlotte E. Conn,Irena Krodkiewska,Xavier Mulet,Calum J. Drummond Soft Matter 2011 7 5319
-
Sharon M. Sagnella,Charlotte E. Conn,Irena Krodkiewska,Xavier Mulet,Calum J. Drummond Soft Matter 2011 7 5319
-
Sharon M. Sagnella,Charlotte E. Conn,Irena Krodkiewska,Xavier Mulet,Calum J. Drummond Soft Matter 2011 7 5319
Virodhamineに関する追加情報
Virodhamine (CAS No. 287937-12-6): A Promising Compound in the Field of Chemical Biology and Medicine
Virodhamine (CAS No. 287937-12-6) is a compound that has garnered significant attention in the fields of chemical biology and medicine due to its unique properties and potential therapeutic applications. This molecule, also known as N-arachidonoyl glycine, is a member of the endocannabinoid family and has been extensively studied for its role in various physiological processes.
The discovery of Virodhamine has opened new avenues for understanding the endocannabinoid system (ECS), which is a complex cell-signaling network involved in regulating a wide range of bodily functions, including pain, mood, and appetite. The ECS consists of endocannabinoids, receptors, and enzymes, and Virodhamine interacts with this system in a manner that sets it apart from other endocannabinoids.
Recent research has highlighted the potential of Virodhamine in modulating inflammation and pain. Studies have shown that Virodhamine can activate both CB1 and CB2 receptors, which are key components of the ECS. This dual activation property makes it a promising candidate for the development of novel therapeutic agents for conditions such as chronic pain and inflammatory disorders.
In addition to its role in pain management, Virodhamine has also been investigated for its potential neuroprotective effects. Preclinical studies have demonstrated that Virodhamine can reduce oxidative stress and neuroinflammation, which are common features in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that Virodhamine could be a valuable tool in the prevention and treatment of these debilitating conditions.
The anti-inflammatory properties of Virodhamine have also been explored in the context of metabolic disorders. Research has shown that Virodhamine can improve insulin sensitivity and reduce adipose tissue inflammation, making it a potential candidate for the treatment of obesity and type 2 diabetes. These findings have significant implications for public health, as metabolic disorders are major contributors to morbidity and mortality worldwide.
Beyond its therapeutic applications, Virodhamine has also been studied for its role in cancer biology. Preclinical studies have indicated that Virodhamine can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). This suggests that Virodhamine could be a valuable adjunct in cancer therapy, particularly in combination with other treatments.
The safety profile of Virodhamine is another important aspect that has been evaluated in preclinical studies. Unlike some other compounds within the endocannabinoid family, Virodhamine does not appear to produce significant side effects at therapeutic doses. This favorable safety profile makes it an attractive candidate for further clinical development.
In conclusion, Virodhamine (CAS No. 287937-12-6) is a multifaceted compound with a wide range of potential applications in medicine. Its unique properties make it a valuable tool for understanding the endocannabinoid system and developing novel therapeutic agents for various conditions. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this promising compound.
287937-12-6 (Virodhamine) Related Products
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)
- 64890-06-8(7-Nitro-2-phenyl-1h-indole)
- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))
- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)
- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)
- 23570-43-6(tris(1,10-phenanthroline), dichlororuthenium)
- 886910-45-8(8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione)
- 2229292-84-4(6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)
- 1212832-52-4(methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate)
